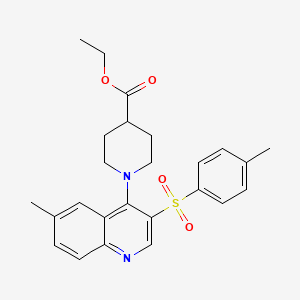
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride, also known as FMAS, is a chemical compound that belongs to the class of sulfonyl fluorides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride involves the covalent modification of the active site of serine hydrolases through the formation of a sulfonyl fluoride bond. This modification irreversibly inhibits the enzyme activity and leads to the accumulation of its substrate. The selectivity of this compound towards certain serine hydrolases is attributed to the specific interactions between the compound and the active site residues of the target enzyme.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes through the inhibition of its target enzymes. For example, the inhibition of FAAH by this compound leads to the accumulation of endocannabinoids, which are lipid signaling molecules that play important roles in pain sensation, mood regulation, and inflammation. This compound has also been shown to inhibit other serine hydrolases, such as acetylcholinesterase and carboxylesterase, which are involved in the metabolism of neurotransmitters and xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has several advantages as a research tool, including its high selectivity towards certain serine hydrolases, its irreversible inhibition mechanism, and its potential applications in drug discovery. However, there are also limitations to the use of this compound in lab experiments, such as its potential off-target effects on other enzymes and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride. One direction is the development of more potent and selective inhibitors of serine hydrolases based on the structure of this compound. Another direction is the exploration of the potential therapeutic applications of this compound in various diseases, such as pain, inflammation, and neurodegeneration. The use of this compound as a tool for the identification and validation of new serine hydrolase targets is also an area of active research. Overall, the unique properties of this compound make it a valuable tool for scientific research and a promising candidate for drug discovery.
Métodos De Síntesis
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride can be synthesized through a multistep process, which involves the reaction of 4-fluoro-3-methoxyphenylacetic acid with thionyl chloride to form 4-fluoro-3-methoxyphenylacetyl chloride. The resulting product is then reacted with azetidine-1-sulfonyl fluoride in the presence of a base to produce this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has been extensively used in scientific research as a tool for the inhibition of serine hydrolases. Serine hydrolases are a large family of enzymes that play important roles in various biological processes, including metabolism, signal transduction, and inflammation. This compound has been shown to selectively inhibit a subset of serine hydrolases, including fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Propiedades
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-16-10-4-7(2-3-9(10)11)8-5-13(6-8)17(12,14)15/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAYNBLRTUULPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CN(C2)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)


![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)

![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)



